molecular formula C28H38N4O14S2 B14247397 O-Sulfo-L-tyrosyl-L-isoleucyl-O-sulfo-L-tyrosyl-L-threonine CAS No. 179667-63-1

O-Sulfo-L-tyrosyl-L-isoleucyl-O-sulfo-L-tyrosyl-L-threonine

Cat. No.: B14247397
CAS No.: 179667-63-1
M. Wt: 718.8 g/mol
InChI Key: GOHLMBHZKWPJQG-NZUMNYOTSA-N
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Description

O-Sulfo-L-tyrosyl-L-isoleucyl-O-sulfo-L-tyrosyl-L-threonine is a complex organic compound with the molecular formula C33H46N6O16S2 and a molecular weight of 846.88 g/mol . This compound is characterized by the presence of sulfonated tyrosine residues, which play a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Sulfo-L-tyrosyl-L-isoleucyl-O-sulfo-L-tyrosyl-L-threonine typically involves the stepwise assembly of its constituent amino acids, followed by sulfonation of the tyrosine residues. The process begins with the protection of functional groups to prevent unwanted side reactions. The amino acids are then coupled using peptide bond-forming reactions, such as the use of carbodiimides or other coupling agents . After the assembly of the peptide chain, the protecting groups are removed, and the tyrosine residues are sulfonated using reagents like sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and intermediates. Purification steps, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

O-Sulfo-L-tyrosyl-L-isoleucyl-O-sulfo-L-tyrosyl-L-threonine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, reduced peptides, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

O-Sulfo-L-tyrosyl-L-isoleucyl-O-sulfo-L-tyrosyl-L-threonine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-Sulfo-L-tyrosyl-L-isoleucyl-O-sulfo-L-tyrosyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate groups enhance the compound’s binding affinity and specificity, facilitating its role in signal transduction pathways. The peptide backbone allows for conformational flexibility, enabling the compound to interact with various biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Sulfo-L-tyrosyl-L-isoleucyl-O-sulfo-L-tyrosyl-L-threonine is unique due to its specific sequence of amino acids and the presence of multiple sulfonate groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

CAS No.

179667-63-1

Molecular Formula

C28H38N4O14S2

Molecular Weight

718.8 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C28H38N4O14S2/c1-4-15(2)23(31-25(34)21(29)13-17-5-9-19(10-6-17)45-47(39,40)41)27(36)30-22(26(35)32-24(16(3)33)28(37)38)14-18-7-11-20(12-8-18)46-48(42,43)44/h5-12,15-16,21-24,33H,4,13-14,29H2,1-3H3,(H,30,36)(H,31,34)(H,32,35)(H,37,38)(H,39,40,41)(H,42,43,44)/t15-,16+,21-,22-,23-,24-/m0/s1

InChI Key

GOHLMBHZKWPJQG-NZUMNYOTSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)OS(=O)(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)OS(=O)(=O)O)N

Origin of Product

United States

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